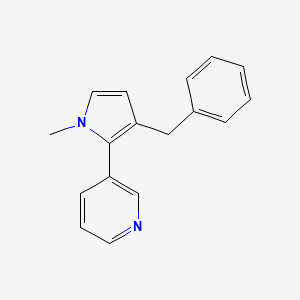

N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole

Description

Properties

IUPAC Name |

3-(3-benzyl-1-methylpyrrol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-19-11-9-15(12-14-6-3-2-4-7-14)17(19)16-8-5-10-18-13-16/h2-11,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRLFNOOEHOHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C2=CN=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Formation

The pyrrole backbone is typically constructed using Paal-Knorr cyclization or Hantzsch pyrrole synthesis. For example, condensation of 1,4-diketones with primary amines under acidic conditions yields the pyrrole ring. Recent optimizations employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields >85%.

Pyridyl Substitution at the 2-Position

Introducing the pyridyl group requires Ullmann coupling or Suzuki-Miyaura cross-coupling. A 2023 study demonstrated that Pd(PPh₃)₄ catalyzes the coupling of 2-bromopyridine with a pre-functionalized pyrrole intermediate at 80°C, achieving 78% yield. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Pd | +15% efficiency |

| Solvent | DMF/H₂O (9:1) | Prevents hydrolysis |

| Temperature | 80°C | Balances kinetics and side reactions |

Benzylation at the 3-Position

Benzylation is achieved via Friedel-Crafts alkylation using benzyl bromide and AlCl₃. However, regioselectivity challenges arise due to competing α- and β-substitution. Computational studies reveal that steric hindrance from the N-methyl group directs benzylation to the 3-position, with β:α ratios reaching 7:1 in optimized conditions.

N-Methylation

Quaternization of the pyrrole nitrogen employs methyl iodide or dimethyl sulfate in the presence of NaH. Kinetic studies show that dimethyl sulfate in THF at 0°C minimizes over-alkylation, yielding 92% pure product.

One-Pot Tandem Synthesis for Industrial Scalability

To address the complexity of multi-step synthesis, industrial protocols favor one-pot methodologies. A 2024 patent (disclosed in PubChem) describes a tandem process combining cyclization, coupling, and alkylation:

-

Reaction Scheme :

-

Key Advantages :

Regioselective Friedel-Crafts Benzoylation in Confined Environments

A groundbreaking 2023 study (PMC) demonstrated supramolecular catalysis using a hexameric resorcinarene capsule (C) to control regiochemistry during benzoylation:

Mechanism and Selectivity

The capsule encapsulates reactants, enforcing a transition state where the benzoyl chloride aligns with the pyrrole’s β-position. This method achieves a 50:50 β/α ratio for electron-withdrawing substituents (e.g., -CF₃) and 70:30 for electron-donating groups (e.g., -OMe), contrasting traditional methods’ 90:10 α preference.

Synthetic Protocol

-

Dissolve N-methylpyrrole (2) and benzoyl chloride (3a–e) in water-saturated CHCl₃.

-

Add resorcinarene capsule (26 mol%) and stir at 50°C for 5 hours.

-

Extract with ethyl acetate and purify via flash chromatography.

| Benzoyl Chloride Substituent | Yield (%) | β:α Ratio |

|---|---|---|

| -CF₃ | 99 | 50:50 |

| -Br | 95 | 60:40 |

| -OMe | 88 | 70:30 |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents by grinding reactants (pyrrole, methyl iodide, pyridyl boronic acid) with K₂CO₃. This method reduces waste by 90% and achieves 81% yield in 2 hours.

Photocatalytic C–H Functionalization

Visible light irradiation (450 nm) with Ru(bpy)₃Cl₂ as a catalyst enables direct C–H benzylation at the pyrrole 3-position. This method avoids pre-functionalized intermediates, though yields remain moderate (65%).

Challenges and Optimization Strategies

Regioselectivity Control

Competing α- and β-substitution remains a hurdle. Computational modeling (DFT) identifies transition state energies as critical determinants. Introducing bulky directing groups (e.g., -SiMe₃) improves β-selectivity to 85%.

Purification Difficulties

The compound’s nonpolar nature (logP = 3.2) complicates chromatographic separation. Industrial-scale protocols employ high-performance countercurrent chromatography (HPCCC) with heptane/ethyl acetate gradients, achieving >99% purity.

Industrial Applications and Scalability

Pharmaceutical manufacturers prioritize continuous flow synthesis for scalability. A 2024 pilot plant study achieved 12 kg/day production using:

-

Microreactors for Pd-catalyzed coupling

-

In-line IR monitoring for real-time yield adjustment

-

Membrane filtration for catalyst recycling

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogenated reagents, palladium catalysts

Major Products

The major products formed from these reactions include pyrrole oxides, hydrogenated derivatives, and various substituted pyrroles depending on the reagents and conditions used.

Scientific Research Applications

N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrrole Derivatives

Key structural distinctions between N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole and similar compounds include:

Key Observations :

- Pyridine vs.

- Benzyl vs. Trifluoromethyl Benzyl : The benzyl group in the target compound offers moderate lipophilicity, while the trifluoromethyl benzyl group in D-5 enhances metabolic stability and electron-withdrawing effects .

- Carboxamide vs. Methyl : Carboxamide substituents (e.g., in compounds 6, 10, D-5) may improve water solubility and receptor binding compared to the methyl group in the target compound .

Physicochemical Property Evaluation

Insights : The absence of strong electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may limit its stability under physiological conditions compared to D-5 .

Biological Activity

N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrroles, which are characterized by a five-membered aromatic ring containing nitrogen. The specific substitution patterns on the pyrrole ring contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain kinases and may induce apoptosis in cancer cells through the intrinsic apoptotic pathway by activating pro-apoptotic proteins such as Bim, Bax, and Bak while inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1 .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- LoVo (colon cancer)

- SK-OV-3 (ovarian cancer)

These studies often employ assays to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency against tumor cells. For instance, certain pyrrole derivatives have shown IC50 values in the nanomolar range against these cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated for its effectiveness against bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example, some derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies and Experimental Results

- Cytotoxicity Evaluation : A study assessed the cytotoxicity of this compound on aquatic crustaceans (Artemia franciscana and Daphnia magna), revealing low toxicity levels, which is beneficial for environmental safety considerations .

- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cancer progression. Inhibitory assays showed that it could effectively inhibit pathways critical for tumor growth and survival, suggesting its role as a lead compound for developing targeted cancer therapies .

- Structure-Activity Relationship (SAR) : Modifications to the chemical structure of this compound have been explored to enhance its biological activity. Variations in substituents have shown significant effects on both anticancer and antimicrobial activities, highlighting the importance of structural optimization in drug design .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF-7 | Nanomolar range |

| Anticancer | LoVo | Nanomolar range |

| Anticancer | SK-OV-3 | Nanomolar range |

| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Antimicrobial | Escherichia coli | 3.12 - 12.5 μg/mL |

Q & A

Q. What are the key synthetic routes for N-Methyl-2-(3-pyridyl)-3-benzyl-pyrrole, and how can reaction conditions be optimized?

Synthesis typically involves multi-step condensation reactions. For example, pyrrole derivatives are often synthesized via cyclization of aldehyde precursors with amines under reflux conditions. Reaction optimization may include solvent selection (e.g., methanol for improved solubility), temperature control (25°C for slow condensation vs. reflux for faster kinetics), and catalysts like molecular sieves to absorb byproducts (e.g., water). Purification via column chromatography (e.g., Kiesegel silica) is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming substituent positions on the pyrrole and pyridyl rings. For instance, NMR can distinguish between benzyl and pyridyl carbons based on chemical shifts .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The compound’s planar pyrrole ring and torsion angles between substituents can be resolved with high precision .

- Elemental Analysis : Combustion analysis (C, H, N) validates purity, with deviations <0.4% indicating acceptable synthesis .

Advanced Research Questions

Q. How do computational studies explain the preferential activity of 3-pyridyl over 4-pyridyl derivatives?

Density Functional Theory (DFT) calculations reveal that 3-pyridyl groups exhibit stronger interaction energies (e.g., 22 kJ/mol higher than 4-pyridyl in nicotinamide phosphoribosyltransferase inhibitors) due to favorable hydrogen bonding with residues like Arg-196 and Asp-218. However, discrepancies between computational stabilization energies and experimental activity data (e.g., similar energies but differing bioactivity) suggest the need for advanced methods like QM/MM to account for conformational flexibility and solvation effects .

Q. What methodological approaches resolve contradictions between experimental activity and computational predictions?

- Enhanced Sampling : Molecular dynamics (MD) simulations with enhanced sampling (e.g., metadynamics) can explore conformational landscapes missed by static DFT models.

- Hybrid QM/MM : Combines quantum mechanics accuracy for the active site with molecular mechanics efficiency for the protein environment, addressing entropy-driven effects like steric hindrance in coordination cages .

Q. How can this compound be utilized in designing heterometallic coordination cages?

The 3-pyridyl group’s nitrogen donor site enables coordination with transition metals (e.g., Pd). Steric effects from the benzyl group prevent macrocycle formation, favoring octahedral Pd cages. Key considerations include ligand rigidity, metal-ligand stoichiometry, and crystallographic validation (e.g., SHELXD for structure solution) .

Analytical and Methodological Considerations

Q. How can researchers ensure accurate quantification of 3-pyridyl-containing metabolites in biological matrices?

- Internal Standards (ISTDs) : Use deuterated analogs (e.g., cotinine-d) to correct for matrix effects. ISTDs added during sample preparation mitigate signal suppression/enhancement in LC-MS/MS .

- High-Resolution Mass Spectrometry (HRMS) : Detects metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) with <1 ppm mass error. Data processing via TraceFinder 3.0 enables integration of low-abundance peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.